molecular formula C25H20FN3O2 B2354369 3-(4-fluorophenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-88-0

3-(4-fluorophenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2354369
CAS No.: 866589-88-0
M. Wt: 413.452
InChI Key: SJZSPAUQLSTGMY-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a potent and selective investigational inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A has emerged as a prominent therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease and Down syndrome, due to its central role in phosphorylating key proteins involved in tau pathology and amyloid precursor protein (APP) processing. This compound demonstrates high efficacy in reducing phosphorylation of tau at multiple residues, including Thr212, Ser202, and Thr205, which are critical precursors to the formation of neurofibrillary tangles . Its mechanism extends to the modulation of the alternative splicing of tau exon 10, promoting the inclusion of exon 10 and favoring the expression of tau isoforms with four microtubule-binding repeats (4R-tau), thereby influencing microtubule stability. Research has shown that this pyrazoloquinoline derivative can effectively reduce amyloid-beta production in cell-based models by interfering with the DYRK1A-induced phosphorylation of APP and presenilin 1 , positioning it as a valuable chemical probe for investigating the intricate crosstalk between amyloid and tau pathologies. The compound's research value is further underscored by its utility in studies exploring cell cycle re-entry and neuronal apoptosis , pathways implicated in the neurodegeneration observed in Alzheimer's disease. As such, it serves as a critical tool for elucidating DYRK1A signaling pathways and for validating DYRK1A as a target for the development of novel disease-modifying therapies.

Properties

IUPAC Name

3-(4-fluorophenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-30-19-9-3-16(4-10-19)14-29-15-22-24(17-5-7-18(26)8-6-17)27-28-25(22)21-13-20(31-2)11-12-23(21)29/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZSPAUQLSTGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation

Friedländer condensation remains a cornerstone for constructing the pyrazoloquinoline core. This method involves the cyclocondensation of o-aminocarbonyl compounds with pyrazolones. For the target compound, the reaction typically proceeds as follows:

  • Starting Materials :

    • o-Aminoacetophenone derivatives functionalized with methoxy groups.
    • 5-(4-Fluorophenyl)-1H-pyrazol-3-ol.
  • Reaction Conditions :

    • Solvent: Ethylene glycol or dimethylformamide (DMF).
    • Catalyst: Acidic or basic conditions (e.g., sodium hydride).
    • Temperature: 120–150°C under reflux.

A representative synthesis yields the pyrazoloquinoline scaffold in 65–85% efficiency when using microwave-assisted heating.

Component Role Optimal Conditions
o-Aminoacetophenone Carbonyl donor 0.1 M in DMF, 140°C, 6 hours
5-(4-Fluorophenyl)pyrazol-3-ol Cyclizing agent Equimolar ratio, NaH as base
Methoxybenzyl bromide Electrophile for N-alkylation Added post-cyclization, 60°C

This method’s limitation lies in the availability of substituted o-aminocarbonyl precursors, necessitating multi-step functionalization.

Niementowski Reaction

The Niementowski reaction, employing anthranilic acid derivatives and ketones, offers an alternative route:

  • Procedure :

    • Anthranilic acid reacts with 4-methoxyacetophenone in the presence of phosphoryl chloride (POCl₃).
    • Subsequent cyclization with hydrazine derivatives introduces the pyrazole ring.
  • Yield Optimization :

    • Microwave irradiation reduces reaction time from 24 hours to 45 minutes, improving yields to 70–75% .

Modern Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave technology enhances reaction kinetics and selectivity. A protocol adapted from Sabitha et al. involves:

  • Step 1 : Formation of the quinoline core via Niementowski reaction under microwave irradiation (300 W, 150°C).
  • Step 2 : N-Alkylation with 4-methoxybenzyl chloride using potassium carbonate in DMF.
  • Step 3 : Fluorophenyl introduction via Suzuki-Miyaura coupling with 4-fluorophenylboronic acid.

Key Advantages :

  • 40% reduction in reaction time.
  • 15–20% higher yield compared to conventional heating.

Continuous Flow Chemistry

Industrial-scale production leverages continuous flow systems to improve reproducibility:

Parameter Batch Process Flow Process
Reaction Time 12 hours 2 hours
Yield 68% 82%
Solvent Consumption 500 mL/g product 150 mL/g product

This method employs microreactors to facilitate heat transfer and minimize side reactions, particularly during exothermic alkylation steps.

Industrial-Scale Production Techniques

Catalytic Hydrogenation for Intermediate Purification

A critical intermediate, 8-methoxy-5H-pyrazolo[4,3-c]quinoline, undergoes catalytic hydrogenation to remove protecting groups:

  • Catalyst : 10% Pd/C in ethanol.
  • Conditions : 50 psi H₂, 80°C, 3 hours.
  • Purity : >99% after recrystallization from ethanol/water.

Environmental and Cost Considerations

Industrial protocols prioritize green chemistry principles:

  • Solvent Recycling : DMF recovery via vacuum distillation reduces waste.
  • Catalyst Reuse : Palladium catalysts reused up to 5 cycles without significant activity loss.

Reaction Optimization and Catalysis

Role of Bases in N-Alkylation

Sodium hydride (NaH) outperforms other bases in facilitating the alkylation of the pyrazole nitrogen:

Base Reaction Time (h) Yield (%) Byproducts
NaH 4 88 <5%
K₂CO₃ 8 72 15% (O-alkylation)
Cs₂CO₃ 6 79 10%

The use of NaH in DMF ensures complete deprotonation of the pyrazole NH, minimizing competing O-alkylation.

Solvent Effects on Cyclization

Polar aprotic solvents like DMF enhance cyclization rates due to their high dielectric constants:

Solvent Dielectric Constant Cyclization Yield (%)
DMF 36.7 85
DMSO 46.7 82
Ethylene Glycol 37.7 78

Analytical Characterization Methods

Spectroscopic Confirmation

  • ¹H NMR : Key signals include a singlet for the methoxy groups (δ 3.85–3.90 ppm) and multiplet for the fluorophenyl protons (δ 7.25–7.45 ppm).
  • LC-MS : Molecular ion peak at m/z 443.5 [M+H]⁺ confirms the molecular formula C₂₅H₂₀FN₃O₂.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar pyrazoloquinoline core with dihedral angles of 12.5° between the fluorophenyl and methoxybenzyl groups, influencing π-π stacking interactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, it may inhibit the growth of tumor cells by interfering with specific signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents.

Antiviral Properties

Preliminary investigations indicate that 3-(4-fluorophenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline may exhibit antiviral activity. Its mechanism could involve inhibiting viral replication or interfering with viral entry into host cells.

Anti-inflammatory Effects

The compound has been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of the compound against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at lower concentrations compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[4,3-c]quinolines exhibit significant pharmacological variability depending on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazolo[4,3-c]Quinoline Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Position 7/8 Substituents Key Pharmacological Findings Reference
Target Compound 4-Fluorophenyl 4-Methoxyphenylmethyl 8-Methoxy NTR1 agonist activity (hypothesized)
3-(4-Fluorophenyl)-7,8-Dimethoxy-5-(4-Methylbenzyl) 4-Fluorophenyl 4-Methylbenzyl 7,8-Dimethoxy NTR1 agonist (EC₅₀ = 0.8 µM)
3-(4-Ethoxyphenyl)-8-Fluoro-5-(4-Methoxybenzyl) 4-Ethoxyphenyl 4-Methoxybenzyl 8-Fluoro Unreported activity
8-Ethoxy-3-(4-Methoxyphenyl)-5-(3-Methylbenzyl) 4-Methoxyphenyl 3-Methylbenzyl 8-Ethoxy Synthetic intermediate
8-Fluoro-5-(2-Fluorobenzyl)-3-(4-Methylphenyl) 4-Methylphenyl 2-Fluorobenzyl 8-Fluoro Unreported activity

Key Observations:

Substituent Effects on Bioactivity: The 7,8-dimethoxy analog (EC₅₀ = 0.8 µM) demonstrates higher NTR1 agonist potency than mono-methoxy derivatives, likely due to enhanced hydrogen bonding with receptor residues . Fluorine at position 8 (e.g., 8-fluoro analogs) may improve metabolic stability but reduce receptor affinity compared to methoxy groups . Benzyl Substituents: Bulky groups (e.g., 4-methylbenzyl) enhance hydrophobic interactions, whereas electron-rich groups (e.g., 4-methoxybenzyl) improve solubility .

Synthetic Methodologies :

  • Most analogs are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using arylboronic acids and halogenated precursors, followed by chromatographic purification .
  • Modifications at position 5 often involve nucleophilic substitution or reductive amination .

Pharmacological and Structure-Activity Relationship (SAR) Insights

  • NTR1 Agonism : The target compound’s 8-methoxy and 4-fluorophenyl groups align with SAR trends for NTR1 activation, where electron-donating groups at position 8 and aromatic fluorination enhance binding .
  • Kinase Inhibition: Pyrazoloquinolines with primary amino groups (e.g., 4-amino derivatives) show increased kinase inhibitory activity due to hydrogen-bonding capabilities .
  • Metabolic Stability : Fluorinated derivatives (e.g., 8-fluoro) exhibit longer half-lives in vitro compared to methoxy-substituted analogs, making them candidates for CNS-targeting drugs .

Biological Activity

The compound 3-(4-fluorophenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, drawing from various studies and data sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H18FN3O2C_{20}H_{18}FN_3O_2 and a molecular weight of approximately 351.37 g/mol. The presence of fluorine and methoxy groups suggests enhanced lipophilicity and potential interactions with biological targets.

Anti-inflammatory Effects

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results showed that certain analogs effectively reduced NO production, implicating the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression as mechanisms of action .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (µM)Mechanism of Action
2i1.5iNOS and COX-2 inhibition
2m1.8iNOS and COX-2 inhibition
Target CompoundTBDTBD

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinolines has also been explored extensively. A study focusing on the cytotoxic effects against various cancer cell lines reported that modifications in the structure significantly influenced activity. For instance, compounds with fluorinated groups demonstrated enhanced selectivity and potency against hematological malignancies .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
14cMCF70.59>25
14gHEL1.00>25
Target CompoundTBDTBDTBD

Mechanistic Insights

The biological activity of the target compound appears to be mediated through several pathways:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like iNOS and COX-2, which are crucial in inflammatory responses.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Interactions : The fluorine substituent may enhance binding affinity to biological targets due to its electronegativity and ability to participate in hydrogen bonding.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[4,3-c]quinolines:

  • Case Study 1 : A derivative was tested in vivo for its anti-inflammatory effects in a rat model of arthritis, demonstrating significant reduction in joint swelling and inflammatory markers.
  • Case Study 2 : In a clinical trial setting, a related compound showed promising results in patients with chronic inflammatory diseases, leading to improved quality of life metrics.

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves strategic selection of reaction conditions, such as controlled temperatures (e.g., 60–80°C for cyclization steps) and catalysts (e.g., palladium for cross-coupling reactions). Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the target compound, as demonstrated in pyrazoloquinoline syntheses . Boc-protection strategies, as seen in quinolone derivatives, can stabilize intermediates during multi-step sequences, reducing side reactions . Yield improvements (from ~30% to >50%) are achievable by optimizing solvent polarity (e.g., DMF for solubility) and reaction time (monitored via TLC/HPLC).

What advanced spectroscopic techniques confirm substituent positioning and structural integrity?

Methodological Answer:
High-resolution ¹H-¹³C HSQC NMR resolves overlapping signals from fluorophenyl and methoxy groups, while NOESY confirms spatial proximity between the 4-methoxybenzyl and pyrazoloquinoline core . X-ray crystallography (if crystalline forms are obtainable) provides definitive proof of stereochemistry, as shown in studies of analogous quinoline polymorphs . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular weight (±2 ppm error).

How should in vitro assays be designed to evaluate antimicrobial activity against resistant strains?

Methodological Answer:
Use standardized broth microdilution assays (CLSI guidelines) with S. aureus (ATCC 29213) and E. coli (ATCC 25922) to determine minimum inhibitory concentrations (MICs). Include controls like ciprofloxacin and assess time-kill kinetics over 24 hours. Structural analogs with methoxy substitutions show enhanced Gram-positive activity, suggesting focused testing on MRSA . For mechanistic insights, pair with β-lactamase inhibition assays to evaluate synergy with existing antibiotics.

How can contradictory bioactivity data between studies be resolved?

Methodological Answer:
Discrepancies often arise from variations in compound purity (>95% by HPLC recommended) or assay conditions (e.g., serum protein interference). Replicate studies using IC50/EC50 dose-response curves (n ≥ 3) and validate via orthogonal assays (e.g., fluorescence-based enzymatic vs. cell viability assays). Cross-reference with structural analogs: for example, fluorophenyl derivatives may exhibit pH-dependent solubility, altering bioavailability . Meta-analysis of pyrazoloquinoline SAR trends can contextualize outliers .

What strategies elucidate the compound’s mechanism of action against kinase targets?

Methodological Answer:
Use ATP-competitive binding assays (e.g., TR-FRET) to assess inhibition of kinases like EGFR or CDK2. Molecular docking (AutoDock Vina) models interactions between the fluorophenyl group and hydrophobic kinase pockets. Validate via site-directed mutagenesis : replace key residues (e.g., Thr766 in EGFR) to confirm binding dependencies. Comparative studies with 8-methoxy analogs reveal steric effects on target engagement .

How does polymorphism impact preclinical pharmacokinetics and formulation?

Methodological Answer:
Characterize crystalline forms via PXRD and DSC to identify stable polymorphs (e.g., Form I vs. Form II in quinoline derivatives) . Solubility studies in biorelevant media (FaSSIF/FeSSIF) show polymorph-dependent bioavailability. For hygroscopic forms, use dynamic vapor sorption (DVS) to assess stability under 40–80% RH. Prioritize polymorphs with >90% purity and <5% degradation after 6-month accelerated stability testing.

What experimental approaches clarify the reaction mechanism of pyrazoloquinoline core formation?

Methodological Answer:
Isotopic labeling (e.g., ¹⁵N in the pyrazole ring) tracks nitrogen migration during cyclization. Kinetic profiling via in-situ IR spectroscopy identifies rate-limiting steps (e.g., imine formation). Trapping intermediates with TMSCl or MeOH quenches allows LC-MS identification of transient species. Comparative studies with deuterated solvents (DMSO-d₆ vs. DMF) reveal solvent participation in proton transfer .

How can SAR studies systematically compare bioactivity across structural analogs?

Methodological Answer:
Synthesize analogs with systematic substitutions (e.g., 4-fluorophenyl → 4-chlorophenyl; methoxy → ethoxy) . Test in parallel enzymatic inhibition (IC50) and cellular cytotoxicity (CC50) assays. Use 3D-QSAR (CoMFA/CoMSIA) to model electronic (Hammett σ) and steric (Taft Es) parameters. For example, 4-methoxybenzyl groups enhance logP by ~1.5 units, correlating with membrane permeability in pyrazoloquinolines .

What scale-up challenges arise in pilot production, and how are they mitigated?

Methodological Answer:
Key issues include exothermic reactions (e.g., cyclization) and solvent recovery. Use flow chemistry for hazardous steps (nitration) to improve safety and yield. Switch from CH₂Cl₂ to 2-MeTHF (biorenewable) for extraction. Quality-by-design (QbD) principles optimize parameters: e.g., reaction temperature (±2°C control) and mixing speed (>500 rpm for heterogeneous systems) . Pilot batches require ≥98.5% purity (HPLC) for preclinical use.

Which methodologies assess environmental persistence and ecotoxicity during development?

Methodological Answer:
Follow OECD 301B guidelines for biodegradation in activated sludge. Measure logD (pH 7.4) to predict bioaccumulation; values >3.5 indicate high lipid affinity. Use Daphnia magna (48-h LC50) and Aliivibrio fischeri (30-min bioluminescence inhibition) for acute toxicity. Photolysis studies (UV-Vis, λ=254 nm) quantify degradation half-lives in water. Computational tools (EPI Suite) estimate persistence (e.g., t½ >60 days suggests recalcitrance) .

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